molecular formula C24H20N2O8S2 B12326504 [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- CAS No. 500295-67-0

[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-

Cat. No.: B12326504
CAS No.: 500295-67-0
M. Wt: 528.6 g/mol
InChI Key: DXBNPCQFURHJGT-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- (hereafter referred to by its full systematic name) is a sulfonated diamine monomer extensively utilized in the synthesis of sulfonated polyimides (SPIs) for advanced applications, particularly in proton exchange membranes (PEMs) for fuel cells . Its structure comprises a biphenyl core with sulfonic acid groups at the 3,3'-positions and 4-aminophenoxy substituents at the 4,4'-positions. This configuration imparts high proton conductivity, thermal stability, and solubility in polar aprotic solvents like m-cresol . The compound is synthesized via sulfonation and subsequent functionalization steps, enabling precise control over ion-exchange capacity (IEC) and membrane morphology .

Properties

CAS No.

500295-67-0

Molecular Formula

C24H20N2O8S2

Molecular Weight

528.6 g/mol

IUPAC Name

2-(4-aminophenoxy)-5-[4-(4-aminophenoxy)-3-sulfophenyl]benzenesulfonic acid

InChI

InChI=1S/C24H20N2O8S2/c25-17-3-7-19(8-4-17)33-21-11-1-15(13-23(21)35(27,28)29)16-2-12-22(24(14-16)36(30,31)32)34-20-9-5-18(26)6-10-20/h1-14H,25-26H2,(H,27,28,29)(H,30,31,32)

InChI Key

DXBNPCQFURHJGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [1,1’-Biphenyl]-3,3’-disulfonic acid, 4,4’-bis(4-aminophenoxy)- involves a multi-step process:

    Condensation Reaction: Under nitrogen protection, biphenyl diphenol and p-nitrophenyl chloride are used as raw materials. A salt-forming agent and a strong polar aprotic solvent are added, and the mixture is refluxed at 130-140°C for 3-5 hours.

    Reduction Reaction: The resulting 4,4’-bis(4-nitrophenoxy)biphenyl is subjected to a reduction reaction using organic amine, nickel, and an ester organic solvent under nitrogen protection.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-selectivity catalysts and optimized reaction conditions ensures high yield and product quality, making the process cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-3,3’-disulfonic acid, 4,4’-bis(4-aminophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biphenyl derivatives with modified functional groups, which can be further utilized in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Configurational Variants

The compound is compared with its isomers and analogs, which differ in sulfonic acid/amine group positions or backbone geometry:

Compound Name Key Structural Features Solubility Water Uptake (Liquid) Proton Conductivity (100% RH, 80°C) Thermal Stability (°C) Applications
[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- 3,3'-sulfonic acid; 4,4'-aminophenoxy Soluble in m-cresol, DMSO 40–60 wt% 0.10–0.15 S/cm >300 (decomposition) PEMs, cross-linked membranes
2,2'-Bis(4-aminophenoxy)biphenyl-5,5'-disulfonic acid (oBAPBDS) 5,5'-sulfonic acid; 2,2'-aminophenoxy (nonlinear) Soluble in m-cresol, DMSO 80–100 wt% 0.08–0.12 S/cm 280–300 PEMs with enhanced water stability
4,4'-Bis(3-aminophenoxy)biphenyl-3,3'-disulfonic acid (mBAPBDS) 3,3'-sulfonic acid; 4,4'-meta-aminophenoxy Partially soluble in DMSO 30–50 wt% 0.05–0.08 S/cm 250–270 Low-IEC membranes
4,4'-Diaminodiphenyl ether-2,2'-disulfonic acid (ODADS) Ether-linked biphenyl; 2,2'-sulfonic acid Soluble in m-cresol 20–40 wt% 0.06–0.10 S/cm 320–340 Flexible PEMs
9,9-Bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS) Fluorene backbone; 2,7-sulfonic acid Soluble in DMSO 50–70 wt% 0.12–0.18 S/cm 310–330 High-conductivity PEMs

Key Findings:

  • Positional Isomerism: The 3,3'-sulfonic acid configuration in [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- provides superior proton conductivity compared to mBAPBDS (meta-aminophenoxy) but lower water uptake than oBAPBDS (nonlinear 5,5'-sulfonic acid) .
  • Backbone Rigidity: ODADS-based SPIs exhibit higher thermal stability (>320°C) due to ether linkages but lower IEC (1.2–1.6 meq/g) compared to [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- (IEC: 1.8–2.2 meq/g) .
  • Fluorene vs. Biphenyl : BAPFDS-based membranes demonstrate proton conductivities exceeding 0.15 S/cm, rivaling Nafion® 117, but require complex sulfonation steps .

Performance in Cross-Linked Membranes

When used as a cross-linker in sulfonated poly(ether sulfone) (SPES), [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- forms membranes (e.g., CPES-100) with methanol permeability <1.5 × 10⁻⁷ cm²/s, comparable to Nafion® 117, while maintaining proton conductivity >0.12 S/cm . In contrast, ODADS-based membranes show lower methanol resistance due to their flexible ether linkages .

Research Findings and Industrial Relevance

Water Stability: Copolymerization of [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- with oBAPBDS significantly improves water stability, retaining >90% mechanical strength after 1,000 hours at 80°C .

Alkali Recovery : Blending its derivative (DSBPB) with sulfonated poly(2,6-dimethyl-1,4-phenylene oxide) (SPPO) achieves dialysis coefficients of 0.00814 m/h for NaOH recovery, outperforming traditional SPPO membranes .

Oxidative Stability: Fenton’s reagent tests show [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)--based SPIs retain >85% weight after 72 hours, superior to BDSA-based SPIs (<60%) .

Biological Activity

[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)- is a chemical compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O6_{6}S2_{2}
  • Molecular Weight : 392.43 g/mol
  • CAS Number : 117-61-3

The compound exhibits biological activity primarily through its interaction with various biological targets. Its sulfonic acid groups and amino functionalities contribute to its solubility and reactivity in biological systems. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes, including dipeptidyl peptidase IV (DPP IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .
  • Antioxidant Properties : The compound has shown potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in cells .
  • Cell Proliferation Modulation : Studies suggest that it can influence cell proliferation pathways, making it a candidate for further investigation in cancer research .

Biological Activity Data

The following table summarizes the biological activities reported for [1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-:

Activity Effect Reference
DPP IV InhibitionModerate inhibition
Antioxidant ActivitySignificant free radical scavenging
Cytotoxicity in Cancer CellsInduces apoptosis in specific lines

Case Study 1: DPP IV Inhibition

A study investigated the DPP IV inhibitory activity of various derivatives of biphenyl compounds. The results indicated that modifications at the amino and sulfonic acid positions significantly affected the inhibitory potency. The compound under review showed moderate inhibition compared to standard inhibitors like sitagliptin .

Case Study 2: Antioxidant Properties

In vitro studies demonstrated that [1,1'-Biphenyl]-3,3'-disulfonic acid could effectively scavenge reactive oxygen species (ROS), indicating its potential as an antioxidant agent. This property was evaluated using several assays including DPPH and ABTS radical scavenging tests .

Case Study 3: Cytotoxic Effects

Research on the cytotoxic effects of this compound on various cancer cell lines revealed that it could induce apoptosis through the activation of caspases. This suggests its potential role as an anticancer agent .

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